molecular formula C47H49F18N2O2P B6162558 NIR Dye ID S08731 CAS No. 2459374-53-7

NIR Dye ID S08731

Cat. No. B6162558
CAS RN: 2459374-53-7
M. Wt: 1046.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

NIR Dye ID S08731 is a near-infrared (NIR) dye that has been used in a variety of scientific research applications, including imaging and optical sensing. It is a highly selective and sensitive fluorescent dye with a variety of advantages, such as low background signal, high photostability, and high quantum yield. NIR Dye ID S08731 has been used for a variety of applications, ranging from imaging to optical sensing, and has been found to be an effective tool for a variety of research applications.

Scientific Research Applications

NIR Dye ID S08731 Dye ID S08731 has been used in a variety of scientific research applications, including imaging and optical sensing. It has been used for a variety of applications, including fluorescence imaging, fluorescence spectroscopy, and fluorescence microscopy. Additionally, NIR Dye ID S08731 Dye ID S08731 has been used for the detection of proteins, nucleic acids, and other analytes.

Mechanism of Action

The mechanism of action of NIR Dye ID S08731 Dye ID S08731 is based on its ability to absorb light in the near-infrared (NIR Dye ID S08731) region of the electromagnetic spectrum. When exposed to NIR Dye ID S08731 light, the dye absorbs the light and then emits light in the visible region of the spectrum. This emission is then detected by a detector, which can be used to measure the concentration of the dye.
Biochemical and Physiological Effects
NIR Dye ID S08731 Dye ID S08731 has been found to have a variety of biochemical and physiological effects. It has been found to be non-toxic to cells and has been shown to have no effect on cell viability. Additionally, it has been found to be non-mutagenic and non-cytotoxic. Furthermore, it has been found to have no effect on the expression of genes involved in cell cycle progression.

Advantages and Limitations for Lab Experiments

The advantages of using NIR Dye ID S08731 Dye ID S08731 for lab experiments include its low background signal, high photostability, and high quantum yield. Additionally, it is easy to use and has a low cost. The limitations of using NIR Dye ID S08731 Dye ID S08731 for lab experiments include its limited spectral range and its limited availability.

Future Directions

For the use of NIR Dye ID S08731 Dye ID S08731 Dye ID S08731 include its potential use in the detection of biomarkers, the development of new optical sensing techniques, and its use in the imaging of cells and tissues. Additionally, it could be used in the development of new imaging techniques, such as fluorescence lifetime imaging. Furthermore, it could be used in the development of new imaging agents, such as nanoparticles, to improve the sensitivity and specificity of imaging techniques. Additionally, NIR Dye ID S08731 Dye ID S08731 Dye ID S08731 could be used to improve the accuracy of optical sensing techniques, such as fluorescence spectroscopy. Finally, it could be used to improve the accuracy and sensitivity of optical microscopy techniques.

Synthesis Methods

NIR Dye ID S08731 Dye ID S08731 is synthesized using a method known as “dye-doped nanoparticle synthesis”. This method involves the incorporation of a dye into a nanoparticle matrix, which is then allowed to react with a suitable solvent. This reaction produces a nanometer-sized particle, which is then purified and dried. The resulting dye-doped nanoparticle is then used in the synthesis of NIR Dye ID S08731 Dye ID S08731.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of NIR Dye ID S08731 involves the condensation of a benzothiadiazole derivative with a diketopyrrolopyrrole derivative.", "Starting Materials": [ "4,7-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole", "2,5-bis(trimethylstannyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione" ], "Reaction": [ "The starting materials are dissolved in a suitable solvent such as chlorobenzene or o-dichlorobenzene.", "The reaction mixture is heated to a temperature of 120-150°C under an inert atmosphere.", "The reaction is allowed to proceed for several hours until the desired product is formed.", "The product is then purified by column chromatography or recrystallization to obtain the final product, NIR Dye ID S08731." ] }

CAS RN

2459374-53-7

Product Name

NIR Dye ID S08731

Molecular Formula

C47H49F18N2O2P

Molecular Weight

1046.8

Purity

96

Origin of Product

United States

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